2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
Description
2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is a piperidine derivative featuring a benzyl-cyclopropyl-amino substituent at the 3-position of the piperidine ring and an ethanol moiety at the 1-position. The cyclopropyl group introduces steric rigidity, which may influence receptor-binding kinetics, while the ethanol side chain enhances hydrophilicity compared to non-polar analogs. Current research highlights its synthetic accessibility and structural versatility, making it a candidate for further optimization in CNS drug development .
Properties
IUPAC Name |
2-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-12-11-18-10-4-7-17(14-18)19(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRXSROUZBNDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)N(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Linear Precursors
Linear amines or amino alcohols undergo cyclization in the presence of acid catalysts or dehydrating agents. For example, 3-aminopentanol derivatives cyclize under acidic conditions to form the piperidine ring. A study demonstrated that heating N-(3-hydroxypropyl)-β-alanine with concentrated HCl at 80°C for 12 hours yields piperidine-3-ol with 78% efficiency.
Reductive Amination
Ketones or aldehydes react with primary amines in the presence of reducing agents (e.g., NaBH₃CN) to form cyclic amines. For instance, cyclopropylmethyl ketone and benzylamine undergo reductive amination using Pd/C and H₂, producing the piperidine scaffold in 65–70% yield.
Ethanol Moiety Incorporation
The terminal ethanol group is introduced via:
Alkylation of Piperidine Nitrogen
Reaction of 1-chloro-2-ethanol with the piperidine intermediate in the presence of NaH (DMF, 50°C) affords the target compound. This step typically achieves 85–90% yield but requires careful temperature control to avoid over-alkylation.
Epoxide Ring-Opening
Epichlorohydrin reacts with the piperidine amine under basic conditions (NaOH, H₂O/EtOH), followed by hydrolysis to yield the ethanol derivative. This method is less common due to competing side reactions.
Stereochemical Control
The (R)-configuration at the 3-position is critical for biological activity. Two approaches ensure enantiomeric purity:
Chiral Auxiliary-Mediated Synthesis
Comparative Analysis of Synthetic Routes
Purification and Characterization
Final compounds are purified via:
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can reduce ketones and aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonium salts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol and related analogs:
Key Findings from Comparative Studies:
Cyclopropyl vs. Isopropyl Substitution : The cyclopropyl group in the target compound confers greater metabolic stability compared to isopropyl-containing analogs, as cyclopropane’s strained ring resists enzymatic degradation .
Piperidine vs. Pyrrolidine Core : Piperidine-based compounds exhibit improved conformational flexibility for receptor interactions compared to pyrrolidine analogs, which may restrict binding pocket accommodation .
Positional Isomerism : Substitution at the 3-position (target compound) vs. 4-position (analog) alters steric and electronic interactions with target proteins, influencing potency and selectivity .
Q & A
Q. What are the optimal synthetic routes for 2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions, typically starting with piperidine derivatives. Key steps include:
- Alkylation : Introducing the benzyl-cyclopropyl-amino group via nucleophilic substitution using reagents like benzyl bromide and cyclopropylamine under inert conditions (e.g., nitrogen atmosphere) .
- Reductive amination : To form the secondary amine linkage, sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) may be employed .
- Ethanol group incorporation : Final steps might involve hydroxylation or alcohol protection/deprotection strategies .
Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters like temperature (room temp vs. reflux) and solvent polarity (dichloromethane or THF) to improve yield .
Q. How can the stereochemistry and structural integrity of this compound be confirmed post-synthesis?
Answer: Use a combination of:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks, particularly for the cyclopropyl and piperidine moieties .
- Chiral HPLC or circular dichroism : To resolve enantiomeric purity if stereocenters are present .
- X-ray crystallography : For definitive confirmation of spatial arrangement in crystalline form .
Q. What analytical techniques are critical for assessing purity and stability during storage?
Answer:
- HPLC-MS : Quantifies purity and detects degradation products (e.g., oxidation of the ethanol group) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under varying humidity and temperature conditions .
- Karl Fischer titration : Measures water content to prevent hydrolysis during long-term storage .
Advanced Research Questions
Q. How can researchers design assays to investigate this compound’s interaction with GPCRs or ion channels?
Answer:
- Radioligand binding assays : Use tritiated or fluorescently tagged analogs to measure affinity for receptors like dopamine or serotonin subtypes .
- Electrophysiology (patch-clamp) : Assess modulation of ion channels (e.g., Ca or K channels) in transfected HEK293 cells .
- BRET/FRET-based biosensors : To study real-time conformational changes in receptors upon compound binding .
Q. What strategies resolve contradictions in reported receptor affinities across similar piperidine derivatives?
Answer:
- Comparative SAR studies : Systematically modify substituents (e.g., cyclopropyl vs. isopropyl groups) and test binding across receptor panels to identify key pharmacophores .
- Molecular dynamics simulations : Model ligand-receptor interactions to explain divergent experimental results (e.g., steric hindrance from the benzyl group) .
- Meta-analysis : Cross-validate data using standardized assay protocols (e.g., consistent cell lines, buffer conditions) to minimize variability .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility while retaining cyclopropylamine for metabolic stability .
- In vitro ADME assays : Test hepatic microsome stability and CYP450 inhibition to predict bioavailability and drug-drug interactions .
- Pro-drug strategies : Mask the ethanol group with esters to enhance membrane permeability, followed by enzymatic cleavage in target tissues .
Q. What in vitro models are appropriate for preliminary toxicity evaluation?
Answer:
- HepG2 cells : Assess hepatotoxicity via ATP/MTT assays after 24–72 hr exposure .
- hERG channel inhibition assays : Screen for cardiac risks using automated patch-clamp systems .
- Ames test : Evaluate mutagenic potential with Salmonella typhimurium strains TA98 and TA100 .
Methodological Considerations
Q. How can computational tools predict off-target effects or novel therapeutic applications?
Answer:
- Docking software (AutoDock, Glide) : Screen against structural databases (e.g., PDB) to identify unintended targets (e.g., kinases or transporters) .
- Machine learning models : Train on bioactivity datasets (ChEMBL, PubChem) to forecast anti-inflammatory or neuroprotective potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
